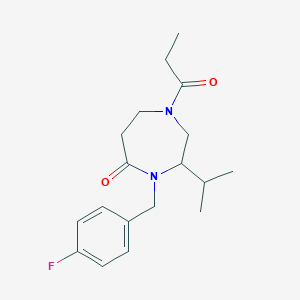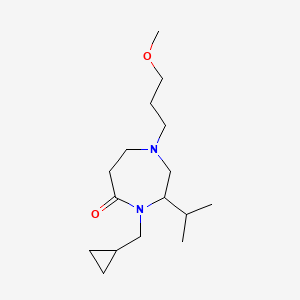![molecular formula C11H11N3OS B5360398 2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5360398.png)
2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol is a heterocyclic compound that features a unique fusion of triazole and thiazine rings. This compound is of significant interest due to its potential pharmacological properties and its role as a synthetic intermediate in various chemical reactions. The presence of both nitrogen and sulfur atoms within its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with carbon disulfide to form phenylhydrazine dithiocarbamate, which is then cyclized with hydrazine hydrate to yield the triazole-thiazine core. The reaction conditions often require refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atoms within the triazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within proteins is crucial for its biological activity .
相似化合物的比较
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar structural features but different pharmacological properties.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Differing in the position of the nitrogen atoms within the ring system, leading to distinct chemical reactivity and biological activity.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazine: Featuring a different arrangement of the triazole and thiazine rings, affecting its interaction with biological targets.
Uniqueness
2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol is unique due to its specific ring fusion and the presence of a phenyl group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
属性
IUPAC Name |
2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-9-6-14-11(16-7-9)12-10(13-14)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZLGPCSOBARNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC(=NN21)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(4-fluoro-1-naphthyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5360320.png)
![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)


![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5360348.png)
![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B5360355.png)
![N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5360363.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-isopropylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B5360373.png)
![(5E)-5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5360380.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5360387.png)
![methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate](/img/structure/B5360388.png)
![(1R*,2R*,6S*,7S*)-4-[(1-isonicotinoyl-4-piperidinyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5360408.png)
![ethyl 2-[4-bromo-2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate](/img/structure/B5360413.png)
